molecular formula C22H19N3O4S2 B277030 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B277030
M. Wt: 453.5 g/mol
InChI Key: UVWMXCVDTUHBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as EBI-005, is a small molecule inhibitor that has shown potential in treating inflammatory diseases of the eye. It is a sulfonamide derivative that has been synthesized through a multi-step process.

Mechanism of Action

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide works by inhibiting the activity of T cells and other immune cells that are involved in the inflammatory response. Specifically, it targets the protein LFA-1 (lymphocyte function-associated antigen 1), which is involved in the adhesion and activation of immune cells. By blocking LFA-1, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide reduces the infiltration of immune cells into the eye and decreases inflammation.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have anti-inflammatory and immunomodulatory effects in preclinical and clinical studies. It reduces the infiltration of immune cells into the eye and decreases inflammation, leading to improved clinical signs and symptoms of inflammatory eye diseases. N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to be well-tolerated and safe in clinical trials.

Advantages and Limitations for Lab Experiments

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. It has also been extensively studied in preclinical and clinical trials, with a well-characterized mechanism of action and safety profile. However, there are also limitations to using N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments. It is a sulfonamide derivative, which may limit its solubility and bioavailability in certain applications. Additionally, the cost of synthesizing N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide may be a barrier to its widespread use in research.

Future Directions

There are several future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of interest is in exploring its potential for use in other inflammatory diseases, such as rheumatoid arthritis and psoriasis. Additionally, there is ongoing research into optimizing the synthesis and formulation of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide to improve its efficacy and reduce its cost. Finally, there is interest in developing other small molecule inhibitors that target LFA-1 and other immune cell adhesion molecules, which may have broader applications in treating inflammatory diseases.

Synthesis Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves multiple steps, starting with the reaction of 2-aminothiophenol with ethyl bromoacetate to form 6-ethoxy-2-(2-ethoxycarbonylvinyl)benzothiazole. This intermediate is then reacted with 1-ethyl-2-nitrosoindole to form N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-nitroso-1,2-dihydrobenzo[cd]indole. Reduction of the nitroso group with sodium dithionite followed by sulfonation with chlorosulfonic acid yields the final product, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential use in treating inflammatory diseases of the eye, such as dry eye syndrome and uveitis. It has been shown to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for these indications. In preclinical studies, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to reduce inflammation and improve clinical signs of dry eye syndrome in animal models. Clinical trials in humans have also shown promising results, with N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide demonstrating efficacy in reducing ocular surface inflammation and improving symptoms in patients with dry eye syndrome.

properties

Molecular Formula

C22H19N3O4S2

Molecular Weight

453.5 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C22H19N3O4S2/c1-3-25-17-10-11-19(14-6-5-7-15(20(14)17)21(25)26)31(27,28)24-22-23-16-9-8-13(29-4-2)12-18(16)30-22/h5-12H,3-4H2,1-2H3,(H,23,24)

InChI Key

UVWMXCVDTUHBFA-UHFFFAOYSA-N

SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=NC5=C(S4)C=C(C=C5)OCC)C=CC=C3C1=O

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=NC5=C(S4)C=C(C=C5)OCC)C=CC=C3C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.